Boc-3-(4-pyridyl)-DL-alanine
Description
Significance of Non-Canonical Amino Acids in Peptide and Protein Research
The twenty canonical amino acids are the fundamental building blocks of proteins, dictating their structure and function. nih.govacs.orgresearchgate.net However, the introduction of non-canonical amino acids (ncAAs) into peptides and proteins has opened up new avenues for research and therapeutic development. nih.govacs.org These synthetic amino acids can confer novel properties, such as enhanced stability against enzymatic degradation, improved receptor binding affinity, and unique conformational constraints. rsc.orgnih.gov The ability to move beyond the natural 20 amino acids allows for the design of peptides with tailored pharmacological profiles. nih.govresearchgate.net
The incorporation of ncAAs can significantly expand the chemical diversity of peptides, providing a platform to probe protein structure and function in ways not possible with the standard amino acid repertoire. researchgate.netrsc.org This has led to the development of "designer peptides" with improved drug-like properties. nih.govacs.org
Role of Pyridine-Containing Amino Acids in Biological Systems Research
Pyridine (B92270) and its derivatives are prevalent in many biologically active compounds, including vitamins like niacin and coenzymes such as NAD and NADP. rsc.orgnih.gov The pyridine ring is a key structural motif in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions, which can enhance binding to biological targets. nih.govtandfonline.comnih.gov
When incorporated into amino acids, the pyridine moiety can significantly influence the resulting peptide's biological activity. rsc.orgresearchgate.net Pyridine-containing amino acids are utilized to create peptidomimetics with improved metabolic stability and permeability. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for receptor interaction. nih.gov This makes them valuable in the design of novel therapeutic agents, particularly in neuroscience and for targeting specific enzymes. rsc.orgchemimpex.com
Overview of Boc-3-(4-pyridyl)-DL-alanine within the Context of Academic Inquiry
This compound is a derivative of the non-canonical amino acid pyridylalanine. chemsrc.com The "Boc" group (tert-butyloxycarbonyl) is a widely used protecting group in peptide synthesis. chemimpex.comchemimpex.comorganic-chemistry.org It shields the amino group of the alanine (B10760859) derivative, allowing for controlled, stepwise addition to a peptide chain without unwanted side reactions. organic-chemistry.orga2bchem.com The Boc group is known for its stability under many reaction conditions and can be removed under specific acidic conditions. organic-chemistry.org
The designation "DL" indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers of the amino acid. The "4-pyridyl" specifies that the pyridine ring is attached at the fourth position. This particular isomer has distinct electronic and steric properties that influence its interactions in a biological context.
This compound serves as a versatile building block in the synthesis of complex peptides and other organic molecules. a2bchem.com Its unique structure, combining the features of an amino acid with the properties of a pyridine ring and the utility of a Boc protecting group, makes it a subject of interest in various research areas, including the development of novel pharmaceuticals and the study of peptide structure and function. chemimpex.comchemimpex.com
Chemical and Physical Properties
The properties of this compound are fundamental to its application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C13H18N2O4 | chemsrc.comguidechem.com |
| Molecular Weight | 266.29 g/mol | sigmaaldrich.com |
| Appearance | White to off-white powder | chemicalbook.com |
| Boiling Point | 454.3±40.0 °C at 760 mmHg | chemsrc.com |
| Density | 1.2±0.1 g/cm3 | chemsrc.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Research Applications
This compound is a key reagent in several areas of chemical and biological research.
Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS). sigmaaldrich.comchemicalbook.com The Boc protecting group allows for the controlled incorporation of the 4-pyridylalanine residue into a growing peptide chain. chemimpex.coma2bchem.com This enables the synthesis of peptides with modified structures and potentially enhanced biological activities. chemimpex.com
Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in drug discovery. chemimpex.comchemimpex.com The incorporation of the 4-pyridyl moiety can lead to compounds with improved binding to biological targets. chemimpex.comchemimpex.com Researchers utilize this compound to design and synthesize novel therapeutic agents, including those targeting neurological disorders. chemimpex.comchemimpex.com The pyridine ring can participate in various chemical reactions, such as cross-coupling, allowing for further functionalization of the synthesized molecules. a2bchem.com
Chemical Biology
In the field of chemical biology, this compound is used to create probes for studying biological processes. The introduction of the pyridyl group can serve as a handle for bioconjugation, the process of attaching other molecules like fluorescent dyes or affinity tags. chemimpex.comchemimpex.com This allows for the investigation of protein-protein interactions and other cellular functions. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWDMKESUACOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391152 | |
| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33814-94-7 | |
| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Boc 3 4 Pyridyl Dl Alanine and Analogues
Historical Evolution of α-Amino Acid Synthesis with Pyridyl Moieties
The introduction of pyridyl groups into α-amino acids has been a subject of interest for several decades, driven by the desire to create analogues of natural amino acids with unique properties. The pyridine (B92270) ring, being isosteric with a phenyl ring but possessing a basic nitrogen atom, offers opportunities for modulating properties such as solubility, basicity, and receptor-binding interactions. nih.gov Early synthetic efforts were often extensions of established methods for α-amino acid synthesis, adapted for the specific reactivity of pyridine-containing starting materials.
One of the foundational approaches to α-amino acid synthesis that was adapted for pyridylalanines is the Strecker synthesis, first reported in 1850. This method involves the reaction of an aldehyde, ammonia, and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. For the synthesis of pyridylalanines, pyridinecarboxaldehydes serve as the starting aldehydes.
Another classical method that has been historically significant is the hydantoin (B18101) synthesis, where a pyridinecarboxaldehyde is condensed with hydantoin, followed by hydrolysis of the resulting pyridylidenehydantoin. These early methods, while effective, often required harsh reaction conditions and resulted in racemic mixtures that necessitated subsequent resolution.
The development of malonic ester synthesis provided a more versatile route. This approach, which will be detailed in the following sections, involves the alkylation of a malonic ester derivative with a pyridine-containing electrophile. Over the years, advancements in synthetic methodology have led to more efficient and stereoselective routes for the preparation of pyridylalanines, including asymmetric syntheses that directly yield enantiomerically enriched products. rsc.orgresearchgate.netjst.go.jp
Classical and Modern Approaches to β-(4-pyridyl)-DL-alanine Synthesis
The synthesis of the racemic backbone of β-(4-pyridyl)-DL-alanine is a key step that precedes the introduction of the Boc protecting group and the resolution of stereoisomers. Among the various methods, the condensation of diethyl acetamidomalonate has been a widely employed and reliable strategy.
Diethyl Acetamidomalonate Condensation Routes for Pyridylalanine Precursors
The use of diethyl acetamidomalonate as a nucleophile in the synthesis of α-amino acids is a well-established method. In the context of pyridylalanine synthesis, this approach typically involves the reaction of the sodium salt of diethyl acetamidomalonate with a 4-picolyl halide (4-(halomethyl)pyridine).
The reaction proceeds via an SN2 mechanism, where the enolate of diethyl acetamidomalonate displaces the halide from the 4-picolyl halide. The choice of base to generate the enolate is crucial, with sodium ethoxide in ethanol (B145695) being a common selection to minimize transesterification. The reaction yields diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate.
| Starting Material 1 | Starting Material 2 | Product | Reaction Type |
| Diethyl acetamidomalonate | 4-Picolyl chloride | Diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate | SN2 Alkylation |
This condensation step is highly efficient and provides a direct route to the carbon skeleton of the desired amino acid.
Hydrolysis and Decarboxylation in Pyridylalanine Backbone Formation
Following the condensation reaction, the resulting diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate undergoes hydrolysis and decarboxylation to form the final β-(4-pyridyl)-DL-alanine backbone. This transformation is typically achieved by heating the intermediate with a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide.
| Intermediate | Reagents | Final Product | Key Transformations |
| Diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate | HCl or NaOH, heat | β-(4-pyridyl)-DL-alanine | Hydrolysis, Decarboxylation |
Enzymatic and Chemical Resolution of DL-Stereoisomers for Enantiopure Derivatives
The synthesis of β-(4-pyridyl)-DL-alanine via the diethyl acetamidomalonate route results in a racemic mixture of the D- and L-enantiomers. To obtain enantiomerically pure derivatives, a resolution step is necessary. Both enzymatic and chemical methods are employed for this purpose.
Enzymatic Resolution: This is a highly selective method that utilizes enzymes to differentiate between the two enantiomers. acs.org A common strategy involves the acylation of the racemic amino acid, followed by enzymatic hydrolysis of the N-acyl group of one enantiomer. For example, the racemic N-acetyl-β-(4-pyridyl)-DL-alanine can be treated with an aminoacylase (B1246476) enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid unreacted. The resulting free L-amino acid and the N-acetyl-D-amino acid can then be separated based on their different physical properties, such as solubility.
Chemical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. wikipedia.orgtcichemicals.com These diastereomeric salts have different physical properties and can be separated by fractional crystallization. researchgate.netrsc.orglibretexts.org Common chiral resolving agents for amino acids include chiral acids like tartaric acid or chiral bases such as brucine. Once the diastereomeric salts are separated, the chiral resolving agent is removed to yield the pure enantiomers of the amino acid.
| Resolution Method | Principle | Example |
| Enzymatic Resolution | Enantioselective enzymatic reaction | Hydrolysis of N-acetyl-β-(4-pyridyl)-L-alanine by aminoacylase |
| Chemical Resolution | Formation and separation of diastereomeric salts | Reaction of β-(4-pyridyl)-DL-alanine with a chiral acid (e.g., tartaric acid) |
Protecting Group Chemistry in the Synthesis of Boc-3-(4-pyridyl)-DL-alanine
Protecting groups are essential in peptide synthesis and the synthesis of modified amino acids to prevent unwanted side reactions at the reactive amino and carboxyl groups. The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the amino function. creative-peptides.com
Role and Cleavage Mechanisms of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is introduced onto the amino group of β-(4-pyridyl)-DL-alanine by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc2O) under basic conditions. organic-chemistry.org The Boc group serves to temporarily mask the nucleophilicity of the amino group, allowing for selective reactions at other parts of the molecule, such as the carboxyl group. researchgate.net
The key advantage of the Boc group is its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, while being readily removable under acidic conditions. nih.govpeptide.com The cleavage of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), or hydrogen chloride (HCl) in an organic solvent. nih.govresearchgate.netpeptide.com
The mechanism of acid-catalyzed cleavage involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. commonorganicchemistry.com This carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide. commonorganicchemistry.com
| Protecting Group | Reagent for Introduction | Reagent for Cleavage | Cleavage Mechanism |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc2O) | Trifluoroacetic acid (TFA) or HCl | Acid-catalyzed elimination |
The choice of deprotection conditions can be critical, especially in the presence of other acid-sensitive functional groups. acs.org Milder acidic conditions or alternative deprotection methods, such as thermal deprotection, have also been explored to enhance selectivity. acs.orgnih.govnih.govresearchgate.net
Orthogonal Protection Strategies for Multifunctional Pyridylalanine Compounds
The synthesis of peptides or complex molecules containing multifunctional amino acids like pyridylalanine necessitates a sophisticated protection strategy to selectively mask and deprotect various reactive sites. Orthogonal protection, a cornerstone of modern peptide synthesis, employs protecting groups that can be removed under distinct chemical conditions, allowing for the sequential modification of a molecule without affecting other protected functionalities. iris-biotech.depeptide.comnih.gov For a compound such as Boc-3-(4-pyridyl)-alanine, three key functional groups require consideration: the α-amino group, the α-carboxyl group, and the pyridine ring nitrogen.
The most prevalent orthogonal strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. iris-biotech.de In this scheme, the α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functionalities and the C-terminus are protected by acid-labile groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt). chempep.com
For pyridylalanine, the Boc group is commonly used for the α-amino protection in solution-phase synthesis or as a side-chain protecting group in Fmoc-based SPPS. chempep.comresearchgate.net The pyridine nitrogen, being basic and nucleophilic, may also require protection depending on the subsequent reaction conditions to prevent side reactions such as alkylation or acylation. However, the pyridine ring is often left unprotected as its basicity is relatively weak. When protection is necessary, strategies can include N-oxidation or the use of groups like the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) group.
A typical orthogonal protection scheme for incorporating pyridylalanine into a peptide using Fmoc-SPPS would involve:
α-Amino Group: Protected with Fmoc, which is removed at each coupling step with a base such as piperidine. iris-biotech.de
Carboxyl Group: Anchored to a solid support (resin) or protected as an ester (e.g., methyl or ethyl ester) in solution-phase synthesis.
Pyridine Nitrogen: Often left unprotected. If protection is required, an acid-labile group compatible with the final cleavage from the resin could be employed.
The choice of protecting groups must be carefully considered to ensure their stability during the various reaction steps and their selective removal without compromising the integrity of the final molecule. springernature.com
Table 1: Common Orthogonal Protecting Group Pairs in Peptide Synthesis
| α-Amino Protection | Side-Chain/C-Terminus Protection | Deprotection Condition (α-Amino) | Deprotection Condition (Side-Chain/C-Terminus) |
| Fmoc | tBu, Boc, Trt | Base (e.g., Piperidine) | Acid (e.g., TFA) |
| Boc | Benzyl (Bzl), Z | Acid (e.g., TFA) | Stronger Acid (e.g., HF) or Hydrogenolysis |
Asymmetric Synthesis and Chiral Induction for Enantiomerically Pure Pyridylalanines
The biological activity of molecules is often dependent on their stereochemistry. Consequently, the development of methods for the asymmetric synthesis of enantiomerically pure pyridylalanines is of paramount importance.
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing chiral centers. sigmaaldrich.com This approach typically involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral transition metal catalyst. Rhodium and Ruthenium complexes bearing chiral phosphine (B1218219) ligands are widely used for this purpose. sigmaaldrich.comnih.gov
For the synthesis of chiral pyridylalanines, this methodology has been successfully applied. For instance, the enantioselective hydrogenation of 2-pyridyl-substituted dehydroamino acid derivatives can be achieved with high efficiency and enantioselectivity using Ruthenium catalysts with chiral ligands such as DTBM-segphos. nih.govnih.gov Kinetic studies suggest that the addition of H₂ is the rate-determining step, while the insertion of the alkene is the enantio-determining step. nih.gov
The choice of the chiral ligand is crucial for achieving high enantioselectivity. P-chiral phosphine ligands, which have a stereogenic center at the phosphorus atom, have proven to be particularly effective in various asymmetric hydrogenations. nih.govwikipedia.org
Table 2: Examples of Catalytic Systems for Asymmetric Hydrogenation of Pyridylalanine Precursors
| Catalyst/Ligand System | Substrate Type | Reported Enantiomeric Excess (ee) |
| Ru-DTBM-segphos | Pyridine-pyrroline tri-substituted alkenes | High |
| Rh-DIPAMP | Dehydroamino acids | Up to 96% |
| Ru-BINAP | β-keto esters | High |
Another effective strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been extensively used in the asymmetric synthesis of amino acids. researchgate.netresearchgate.netsantiago-lab.com
The synthesis of pyridylalanine can be achieved by the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent derived from an Evans auxiliary with a pyridylmethyl halide. The bulky auxiliary shields one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched pyridylalanine.
Alternatively, the alkylation of achiral nickel(II) complexes of glycine-derived Schiff bases can be performed. nih.gov These complexes can be alkylated with high diastereoselectivity when a chiral auxiliary, such as a benzylproline moiety, is part of the complex. nih.gov
Phase-transfer catalysis (PTC) is a valuable technique for performing reactions between reactants in immiscible phases. In the context of asymmetric synthesis, chiral phase-transfer catalysts can be used to generate chiral products. Cinchona alkaloids and their derivatives are a prominent class of chiral phase-transfer catalysts. rsc.orgrsc.orgillinois.edu
The asymmetric synthesis of α-amino acids, including pyridylalanine, can be accomplished via the alkylation of a glycine Schiff base under phase-transfer conditions. nih.govaustinpublishinggroup.comresearchgate.net In this approach, a glycine imine, such as N-(diphenylmethylene)glycine tert-butyl ester, is deprotonated at the interface of an aqueous base and an organic solvent. The chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, then transports the resulting enolate into the organic phase where it reacts with an alkylating agent (e.g., 4-pyridylmethyl chloride) to produce the desired amino acid derivative with high enantioselectivity. nih.govmdpi.org
The structure of the cinchona alkaloid-derived catalyst, particularly the substituent on the quaternary nitrogen, plays a crucial role in determining the enantiomeric excess of the product. mdpi.org
Novel Synthetic Pathways to Pyridylalanine Derivatives and Related Heterocycles
The development of novel synthetic routes to pyridylalanine derivatives and related heterocyclic structures is an active area of research, aiming to provide more efficient and versatile methods for accessing these valuable compounds.
Recent advances in synthetic methodology have explored the use of α-amino ynones as versatile intermediates for the construction of various heterocyclic systems. Gold-catalyzed reactions, in particular, have shown great promise in this area. organic-chemistry.orgnih.gov
While the direct synthesis of pyridylalanine via this route is not prominently documented, the generation of α-amino ynones from protected amino acids and their subsequent cyclization offers a potential pathway to novel pyridyl-fused heterocycles. For instance, gold-catalyzed oxidative cyclization of ynones with various nucleophiles can lead to the formation of functionalized N-tosylamides, which are valuable building blocks for nitrogen heterocycles. organic-chemistry.orgnih.gov
Furthermore, intramolecular cyclization of alkynylheteroaromatic substrates can provide access to fused pyridoheterocycles. nih.gov These strategies, while not directly yielding pyridylalanine, expand the chemical space accessible from amino acid precursors and could potentially be adapted for the synthesis of complex pyridylalanine analogues.
Electrophilic Amination Techniques for Pyridylalanine Synthesis
Electrophilic amination represents a powerful and versatile strategy in organic synthesis for the formation of carbon-nitrogen bonds. This approach operates on the principle of "umpolung," or reverse polarity, where a nitrogen-based reagent acts as the electrophile, reacting with a carbon nucleophile. This methodology is particularly relevant for the synthesis of α-amino acids, including complex, non-canonical structures like pyridylalanine. The core of this strategy involves the α-amination of a carbonyl compound precursor, such as an ester, ketone, or carboxylic acid derivative, that bears the pyridyl moiety.
The general process begins with the generation of a carbanion or its equivalent (e.g., an enolate or silyl (B83357) enol ether) at the α-position to the carbonyl group of a suitable pyridyl-containing substrate. This nucleophilic species then attacks the electrophilic nitrogen atom of the aminating agent, establishing the crucial C-N bond of the amino acid backbone. A wide variety of electrophilic nitrogen sources have been developed for this purpose, each with its own distinct reactivity and the nature of the initially formed product.
Key steps in a hypothetical electrophilic amination pathway to a pyridylalanine derivative would include:
Substrate Selection : The synthesis would commence with a precursor containing the 3-(4-pyridyl)propanoate framework, for instance, ethyl 3-(4-pyridyl)propanoate.
Enolate Formation : The α-carbon of the precursor is deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS), to generate the corresponding enolate.
Reaction with Electrophilic Aminating Agent : The enolate is then quenched with an electrophilic nitrogen source. The choice of agent is critical as it determines the nature of the newly introduced nitrogen functionality.
Deprotection/Conversion : The resulting product, often a protected amine or a hydrazine (B178648) derivative, undergoes subsequent chemical transformations to reveal the free amino group of the desired α-amino acid.
Several classes of electrophilic aminating reagents are suitable for this transformation. Azo compounds, such as di-tert-butyl azodicarboxylate (DBAD), react with enolates to form hydrazine derivatives, which can then be cleaved reductively to yield the amine. Another important class includes hydroxylamine (B1172632) derivatives, particularly those with electron-withdrawing groups on the oxygen (e.g., O-sulfonyl or O-acyl hydroxylamines), which readily transfer an amino group. Oxaziridines and reagents that deliver an azide (B81097) group (N₃⁺ synthon), like trisyl azide, are also effective. The azide can be subsequently reduced to the primary amine.
The development of asymmetric electrophilic amination is a significant advancement, allowing for the stereocontrolled synthesis of chiral α-amino acids. This can be achieved by using chiral auxiliaries attached to the carbonyl substrate or by employing chiral catalysts.
The table below summarizes various electrophilic aminating reagents and their application in the context of pyridylalanine synthesis.
| Reagent Class | Specific Reagent Example | Initial Product Type | Subsequent Steps Required |
| Azo Compounds | Di-tert-butyl azodicarboxylate (DBAD) | N,N'-dicarbalkoxy hydrazine | Reductive N-N bond cleavage |
| Hydroxylamine Derivatives | O-(Diphenylphosphinyl)hydroxylamine | Protected amine | Deprotection |
| Oxaziridines | N-Boc-3-(4-cyanophenyl)oxaziridine | N-Boc protected amine | Direct product if Boc is desired |
| Azide Donors | 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide) | α-azido ester | Reduction of the azide group |
This strategic application of electrophilic amination offers a convergent and adaptable route to this compound and its analogues, complementing other classical synthetic methodologies.
Applications in Advanced Peptide and Peptidomimetic Chemistry
Integration of Boc-3-(4-pyridyl)-DL-alanine in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble resin support. wpmucdn.com The incorporation of this compound into SPPS protocols requires careful consideration of coupling conditions, chain elongation strategies, and the stability of the pyridyl moiety during cleavage and deprotection steps.
The successful incorporation of this compound into a growing peptide chain hinges on the selection of appropriate coupling reagents and reaction conditions to ensure high coupling efficiency. nih.goviris-biotech.de Commonly employed coupling reagents in Boc-SPPS are suitable for this purpose. These include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and suppress racemization. sigmaaldrich.com
Phosphonium and aminium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are also highly effective for mediating the coupling of Boc-amino acids. iris-biotech.de The choice of coupling reagent can be guided by the specific amino acid sequence and the steric hindrance around the coupling site.
Monitoring the completion of the coupling reaction is crucial for achieving high purity of the final peptide. The ninhydrin (B49086) (Kaiser) test is a widely used qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete reaction. iris-biotech.de If the test is positive, a second coupling step (double coupling) is often performed to drive the reaction to completion. researchgate.net
Table 1: Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Class | Additive (if applicable) | Key Features |
|---|---|---|---|
| DCC/DIC | Carbodiimide | HOBt | Cost-effective, widely used. sigmaaldrich.com |
| HBTU/TBTU | Aminium Salt | HOBt | Efficient, fast reaction times. sigmaaldrich.com |
| PyBOP | Phosphonium Salt | HOBt | Effective for difficult couplings. |
Challenges during peptide chain elongation, such as the formation of secondary structures and peptide aggregation on the solid support, can lead to incomplete reactions and the generation of deletion sequences. researchgate.net Peptides containing hydrophobic residues or sequences prone to forming β-sheets are particularly susceptible to aggregation. nih.gov The incorporation of pyridylalanine, while enhancing solubility of the final peptide in some cases, can also present challenges during synthesis. nih.gov
Several strategies can be employed to optimize the elongation of pyridylalanine-containing peptides:
Solvent Choice : While N,N-dimethylformamide (DMF) is the most common solvent in SPPS, in cases of aggregation, switching to or using mixtures with N-methyl-2-pyrrolidone (NMP), dichloromethane (B109758) (DCM), or dimethyl sulfoxide (B87167) (DMSO) can be beneficial. iris-biotech.de
Double Coupling : As mentioned previously, repeating the coupling step can help ensure complete reaction at difficult positions in the sequence. researchgate.net
Capping : If a coupling reaction remains incomplete even after a second attempt, the unreacted free amines can be permanently blocked by acetylation with acetic anhydride. This "capping" step prevents the formation of deletion peptides, simplifying the purification of the desired product. iris-biotech.de
Chaotropic Agents : The addition of chaotropic salts, such as LiCl, to the reaction mixture can help disrupt secondary structures and improve solvation of the growing peptide chain.
The final step in SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. In Boc-SPPS, this is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com During this process, reactive cationic species are generated from the cleavage of protecting groups (e.g., tert-butyl cations from Boc groups) and the resin linker. sigmaaldrich.compitt.edu These cations can cause side reactions, such as the alkylation of nucleophilic amino acid side chains. iris-biotech.de
While the pyridine (B92270) ring is generally stable to TFA, its basic nitrogen atom could potentially be protonated, which may or may not influence side reactions. The electron-rich nature of the aromatic ring also warrants consideration. Amino acids with nucleophilic side chains, such as tryptophan, methionine, and tyrosine, are particularly susceptible to modification during TFA cleavage. sigmaaldrich.com To prevent these unwanted side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations. pitt.eduwpmucdn.com
Commonly used scavengers include:
Water : Acts as a scavenger for tert-butyl cations. wpmucdn.com
Triisopropylsilane (TIS) : A very effective scavenger for a variety of carbocations. nih.gov
1,2-Ethanedithiol (EDT) : A thiol-based scavenger often used to protect tryptophan residues. sigmaaldrich.com
Thioanisole : Another sulfur-containing scavenger that can protect against various side reactions. iris-biotech.de
The selection of an appropriate scavenger cocktail is dependent on the amino acid composition of the peptide. For a peptide containing pyridylalanine, a standard cleavage cocktail such as "Reagent K" (TFA/water/phenol/thioanisole/EDT) or a simpler mixture like TFA/TIS/water would likely be effective in preventing side reactions and ensuring the integrity of the pyridylalanine residue. sigmaaldrich.comiris-biotech.de
Table 2: Common TFA Cleavage Cocktails for SPPS
| Reagent Name | Composition | Application Notes |
|---|---|---|
| Standard | TFA/TIS/Water (95:2.5:2.5) | Suitable for many peptides, especially those without highly sensitive residues. sigmaaldrich.com |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides containing multiple sensitive residues like Trp, Met, and Cys. iris-biotech.de |
Solution-Phase Peptide Synthesis Utilizing this compound
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments. nih.gov In LPPS, this compound can be utilized as a building block, with standard solution-phase coupling methods being applicable. These methods typically involve the activation of the carboxylic acid group of one amino acid (or peptide fragment) and its subsequent reaction with the free amino group of another. nih.gov
A recent study has demonstrated a novel application of pyridylalanine in both solution and solid-phase synthesis through the chemoselective late-stage N-alkylation of the pyridine ring. nih.gov This method allows for the construction of functionally diverse and stable N-alkylated peptide conjugates. The study highlighted that while solution-phase conjugation was successful, it often required an excess of the alkylating agent. In contrast, performing the conjugation on the solid phase proved to be more economical. nih.gov This approach opens up new avenues for creating modified peptides with unique properties and for dual labeling of peptides that also contain other reactive residues like cysteine. nih.gov
Design and Synthesis of Bioactive Peptides Incorporating Pyridylalanine Residues
The incorporation of non-proteinogenic amino acids like 3-(4-pyridyl)-DL-alanine is a powerful strategy for designing bioactive peptides with enhanced properties. nih.gov The unique structural and chemical features of the pyridylalanine side chain can be leveraged to improve a peptide's stability, solubility, and target affinity. nih.gov
The three-dimensional conformation of a peptide is critical for its biological activity. The introduction of unnatural amino acids can impose conformational constraints on the peptide backbone, leading to more defined and stable secondary structures. The aromatic pyridine ring of 4-pyridylalanine can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding, which can influence the folding of the peptide chain.
Enhancing Receptor Interactions through the Pyridyl Moiety
The incorporation of this compound into peptide sequences offers a strategic advantage in modulating and enhancing interactions with biological receptors. The unique electronic and structural properties of the pyridyl moiety, distinct from natural aromatic amino acids like phenylalanine and tyrosine, provide several mechanisms for improving binding affinity and specificity.
Furthermore, the pyridyl group is known to coordinate with metal ions. nih.govnih.gov Many receptors, particularly certain G protein-coupled receptors (GPCRs), have metal-binding sites that are crucial for their structure and function. Peptides containing pyridylalanine can chelate these metal ions, leading to a more stable peptide-receptor complex. This metal-mediated interaction can lock the peptide into a bioactive conformation, reducing the entropic penalty of binding and thereby increasing affinity. nih.gov For instance, studies have shown that peptides with 4-pyridylalanine residues can form stable four-helix bundles upon coordination with platinum complexes. nih.gov
Synthesis of Peptidomimetics and Conformationally Constrained Peptide Analogues
The unique structural features of this compound make it a valuable building block in the synthesis of peptidomimetics and conformationally constrained peptide analogues. These modified peptides are designed to have improved therapeutic properties, such as enhanced stability, selectivity, and oral bioavailability. nih.gov
Cyclization Strategies for Pyridylalanine-Containing Cyclic Peptides
Cyclization is a widely used strategy to improve the metabolic stability and receptor binding affinity of peptides by reducing their conformational flexibility. researchgate.netnih.gov Several cyclization methods can be employed for peptides containing pyridylalanine.
One common approach is lactamization , which involves forming an amide bond between the N-terminus and C-terminus of the linear peptide precursor, or between the side chains of appropriately functionalized amino acids. springernature.com This can be performed either in solution after cleaving the linear peptide from the solid-phase support or directly on the resin. springernature.com
Metal-induced cyclization is a particularly relevant strategy for pyridylalanine-containing peptides. The pyridyl side chain can act as a monodentate ligand, coordinating to a metal center which then serves as a template to facilitate the cyclization of the peptide backbone. uwo.ca For example, rhenium and technetium carbonyl complexes have been used to cyclize tripeptides flanked by a chelating agent and a 3-pyridylalanine residue, creating stable metal-peptide foldamers. uwo.ca This approach not only constrains the peptide but can also introduce novel functionalities related to the metal complex itself.
Enzymatic cyclization offers a green chemistry approach to peptide macrocyclization. Specific enzymes, such as peptide cyclases, can be used to catalyze the formation of cyclic peptides under mild conditions. royalsocietypublishing.orgcreative-peptides.com This method has been shown to be tolerant to peptides containing unnatural amino acids with metal-binding side chains, including pyridylalanine derivatives, achieving high conversion rates from linear precursors. royalsocietypublishing.org
Below is a table summarizing these cyclization strategies:
| Cyclization Strategy | Description | Key Features |
|---|---|---|
| Lactamization | Formation of an amide bond between terminal ends or side chains of a linear peptide. | Widely applicable; can be performed in solution or on-resin. |
| Metal-Induced Cyclization | Utilization of the pyridyl moiety to coordinate a metal ion, which templates the cyclization. | Specific to peptides with metal-binding residues; creates metallopeptides with unique properties. |
| Enzymatic Cyclization | Use of enzymes like peptide cyclases to catalyze the ring-closing reaction. | Mild reaction conditions; high specificity and efficiency. |
Pyridylalanine as a Bioisosteric Replacement in Peptide Design
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of rational drug design. estranky.sk Pyridylalanine serves as an excellent bioisostere for natural aromatic amino acids, particularly phenylalanine and tyrosine. researchgate.netnih.gov This substitution can lead to peptidomimetics with improved pharmacological profiles.
The rationale for using pyridylalanine as a bioisostere includes:
Modulating Hydrophilicity: The nitrogen atom in the pyridine ring increases the polarity and hydrogen bonding capacity of the side chain compared to phenylalanine, which can enhance the aqueous solubility of the resulting peptide. researchgate.netresearcher.life This is a critical factor for improving the biopharmaceutical properties of peptide drugs.
Altering Receptor Interactions: As discussed previously, the pyridyl moiety can engage in different types of non-covalent interactions with receptors compared to a phenyl or hydroxyphenyl group. This can lead to changes in binding affinity and selectivity. researchgate.net
Improving Metabolic Stability: The introduction of an unnatural amino acid like pyridylalanine can make peptides more resistant to degradation by proteases, which often have high specificity for natural amino acid sequences.
A notable example is the use of 3- and 4-pyridylalanine in the design of glucagon (B607659) analogues. nih.gov By replacing aromatic residues with pyridylalanine, researchers were able to create analogues with enhanced solubility and stability at neutral pH, making them more suitable for medicinal applications, without compromising their biological activity. nih.govacs.org
Bioconjugation Strategies Involving Pyridylalanine Derivatives
The chemical reactivity of the pyridylalanine side chain, or the ability to introduce reactive handles onto it, opens up possibilities for various bioconjugation strategies. These strategies are employed to link peptides to other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG), to create advanced therapeutic or diagnostic agents.
Cross-Linking and Ligation Reactions with Pyridylalanine-Containing Molecules
Cross-linking is a technique used to study peptide-receptor interactions by forming a covalent bond between the ligand and its binding site. nih.govsandia.gov While pyridylalanine itself is not intrinsically photoreactive, its derivatives can be designed for this purpose. More directly, the pyridyl nitrogen can serve as a nucleophile in certain chemical reactions. A recent study demonstrated a chemoselective peptide conjugation method via the late-stage N-alkylation of the pyridyl-alanine side chain. nih.gov This reaction allows for the stable and functional diversification of peptides both in solution and on a solid phase. nih.gov
Ligation refers to the joining of two peptide fragments to form a larger protein. Native Chemical Ligation (NCL) is a powerful tool in protein synthesis, which typically requires an N-terminal cysteine residue. nih.gov While pyridylalanine does not directly participate in standard NCL, its presence in one of the peptide fragments is compatible with the reaction. Furthermore, novel ligation chemistries are continuously being developed. For instance, serine/threonine ligation (STL) involves the reaction of a C-terminal salicylaldehyde (B1680747) ester with an N-terminal serine or threonine, expanding the scope of ligation sites beyond cysteine. u-tokyo.ac.jp Peptides containing pyridylalanine can be readily incorporated into larger constructs using these methods.
The coordination of metal ions by the pyridyl moiety can also be considered a form of reversible cross-linking, enabling the assembly of peptide-based supramolecular structures. nih.govnih.gov
Development of Bio-Orthogonal Labels for Pyridylalanine Residues
Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. acs.orgnih.gov This is a powerful tool for labeling and visualizing molecules in their natural environment. nih.govbiosynth.comnih.govresearchgate.netescholarship.org
While the pyridyl group itself is not a common bio-orthogonal handle, pyridylalanine can be a scaffold for the introduction of such functionalities. A synthetic derivative of pyridylalanine could be created that incorporates a bio-orthogonal group, such as an azide (B81097), alkyne, tetrazine, or a strained alkene. biosynth.combiorxiv.org This modified amino acid could then be incorporated into a peptide sequence.
Once incorporated, the peptide can be selectively labeled using a corresponding bio-orthogonal reaction:
Azide-Alkyne Cycloaddition: An azide-modified pyridylalanine could be reacted with an alkyne-containing probe (e.g., a fluorescent dye) in a "click chemistry" reaction.
Inverse-Electron-Demand Diels-Alder (IEDDA): A tetrazine-modified pyridylalanine could undergo a rapid reaction with a strained alkene or alkyne probe, a method known for its exceptionally fast kinetics, making it ideal for live-cell imaging. nih.govsemanticscholar.org
The development of these labeled pyridylalanine residues would allow for the precise, site-specific tagging of peptides for a variety of applications, from tracking their localization in cells to constructing complex antibody-drug conjugates. nih.gov
The table below outlines common bio-orthogonal reactions applicable for labeling modified amino acids.
| Bio-Orthogonal Reaction | Reactive Handles on Amino Acid | Probe Functionality | Key Advantage |
|---|---|---|---|
| Azide-Alkyne Cycloaddition | Azide or Terminal Alkyne | Terminal Alkyne or Azide | Highly specific and versatile ("click chemistry"). |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., cyclooctyne) | Copper-free, suitable for live cells. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Strained Alkene/Alkyne or Tetrazine | Tetrazine or Strained Alkene/Alkyne | Extremely fast reaction kinetics. |
Investigations in Drug Discovery and Medicinal Chemistry
Pyridylalanine as a Building Block for Novel Therapeutic Compounds
Boc-3-(4-pyridyl)-DL-alanine serves as a crucial building block in the synthesis of innovative therapeutic compounds. nbinno.comchemimpex.com The incorporation of this and other pyridylalanine derivatives into peptide sequences is a powerful strategy for enhancing the stability, bioavailability, and target affinity of peptide-based drugs. nbinno.com By introducing the unique structural and chemical features of the pyridine (B92270) ring, researchers can design peptides with improved resistance to enzymatic degradation and altered binding characteristics. nbinno.com This strategic use of pyridylalanine derivatives is a key aspect of modern peptide synthesis and is essential for developing next-generation therapeutics. nbinno.com
The versatility of this compound extends to its use in the synthesis of bioactive peptides and as a foundational element in the development of a wide range of pharmaceuticals. chemimpex.com Its compatibility with standard coupling reagents and methodologies in solid-phase peptide synthesis (SPPS) allows for efficient and high-yield production of complex peptides. chemimpex.comnbinno.com This makes it a preferred choice for chemists aiming to create novel drug candidates. chemimpex.com
The following table provides a summary of key details for this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula | Key Application |
|---|---|---|---|
| Boc-3-(4-pyridyl)-L-alanine | 37535-57-2 | C13H18N2O4 | Peptide synthesis, drug development |
| L-3-(3-Pyridyl)alanine Dihydrochloride | 93960-20-4 | C8H12Cl2N2O2 | Building block for innovative peptide design |
Rational Drug Design Leveraging Pyridine Ring Interactions in Target Binding
The pyridine ring within this compound is a key feature leveraged in rational drug design. blogspot.com This heterocyclic moiety can participate in various non-covalent interactions, significantly influencing a drug candidate's binding affinity and specificity for its biological target. nih.gov
The nitrogen atom in the pyridine ring, with its non-bonding electron pair, can act as a hydrogen bond acceptor, a crucial interaction in many ligand-receptor complexes. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for π–π stacking interactions with aromatic residues in the binding pocket of a protein. nih.gov These interactions are fundamental to the stability of the ligand-receptor complex and are a primary focus in structure-based drug design. blogspot.comnih.gov Computational modeling and molecular docking studies are employed to predict and analyze these binding modes, guiding the optimization of lead compounds. blogspot.com The pyridine core's ability to engage in these multiple types of interactions enhances both the binding affinity and specificity of a drug candidate for its target receptor. nih.gov
Studies on cyclic hexapeptides have demonstrated that the position of the nitrogen atom in the pyridylalanine ring can influence the molecule's properties, including its interaction with transporters and its tissue distribution. researchgate.net This highlights the potential to fine-tune a drug's absorption, distribution, metabolism, and excretion (ADME) profile by strategically incorporating specific pyridylalanine isomers.
Development of Targeted Therapeutics, including for Neurological Disorders
The unique properties of this compound and related compounds make them valuable in the development of targeted therapies, particularly for neurological disorders. nbinno.comchemimpex.com The pyridine moiety is beneficial in designing molecules that can interact with specific biological targets within the central nervous system. chemimpex.comchemimpex.com
The structural similarity of the pyridine ring to components of endogenous neurotransmitters makes pyridylalanine derivatives valuable tools in neuroscience research. chemimpex.com These compounds can be incorporated into molecules designed to interact with neurotransmitter receptors and transporters, aiding in the study of their function and role in neurological diseases. nbinno.comchemimpex.com The development of targeted therapies for conditions like Alzheimer's disease and other neurodegenerative disorders often involves modulating these very systems. nih.govnih.gov
Pyridylalanine-containing compounds have been identified as effective enzyme inhibitors. For example, a peptide analog containing L-pyridylalanine was found to inhibit metalloproteinases such as gelatinase B (MMP-9) and collagenase 2 (MMP-8), as well as tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE/ADAM-17). nih.gov This inhibitory activity has shown potential in preclinical models for treating conditions like lethal endotoxin (B1171834) shock. nih.gov The ability of the pyridyl group to chelate metal ions is a key feature in the design of these inhibitors. nih.gov
The following table summarizes the enzymes inhibited by pyridylalanine-containing compounds and the potential therapeutic applications.
| Enzyme Inhibited | Example Inhibitor | Potential Therapeutic Application |
|---|---|---|
| Gelatinase B (MMP-9) | L-pyridylalanine-containing peptide analog | Lethal endotoxin shock |
| Collagenase 2 (MMP-8) | L-pyridylalanine-containing peptide analog | Inflammatory diseases |
Structure-Activity Relationship (SAR) Studies of Pyryidylalanine Derivatives
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. fiveable.me These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these modifications on its biological activity. fiveable.me For pyridylalanine derivatives, SAR studies focus on understanding how alterations to the pyridine ring and the alanine (B10760859) backbone impact interactions with biological targets.
The biological activity of pyridylalanine-containing compounds is dictated by several key structural features, primarily the position of the nitrogen atom in the pyridine ring, the stereochemistry of the alanine moiety, and the nature of substituents on the pyridine ring.
The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) is a critical determinant of a molecule's electronic distribution, basicity, and spatial arrangement. This, in turn, influences its ability to form key interactions, such as hydrogen bonds, with a biological target. For instance, in the development of somatostatin (B550006) receptor subtype 2 (SST2) antagonists, the replacement of Tyrosine at position 3 (Tyr³) with pyridylalanine (Pal) isomers has been explored. A study on this revealed that while the replacement of Tyr³ with Pal³ isomers did not significantly impact SST2 affinity, the position of the nitrogen atom did influence the properties of the corresponding radioligands. nih.govresearchgate.net
The stereochemistry of the chiral center in the alanine portion of the molecule is also crucial for biological activity. As with most amino acids, the specific (L- or D-) configuration is often essential for proper binding to the chiral environment of a receptor or enzyme active site. Research has shown that in some cases, one enantiomer may exhibit significantly higher activity, while the other may be inactive or even exhibit off-target effects. For example, in the aforementioned study on somatostatin antagonists, the d-2-pyridylalanine derivative was found to lose binding affinity, highlighting the critical role of chirality at this position. nih.govresearchgate.net
Finally, the presence and position of substituents on the pyridine ring can dramatically alter a compound's activity. A 2024 review on the antiproliferative activity of pyridine derivatives highlighted that the presence and positions of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, enhanced their activity. Conversely, the presence of halogen atoms or bulky groups was found to decrease antiproliferative activity. mdpi.com
A summary of research findings on the impact of pyridylalanine isomers on the affinity of a somatostatin antagonist is presented in the table below.
| Compound/Analog | Modification | Affinity (KD in nM) |
| [¹⁷⁷Lu]Lu-DOTA-LM3 | Tyrosine at position 3 | 0.09 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | l-2-Pyridylalanine at position 3 | 0.18 ± 0.02 |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 3-Pyridylalanine at position 3 | 0.15 ± 0.01 |
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 4-Pyridylalanine at position 3 | 0.11 ± 0.01 |
This table is based on data from a study on radiolabeled somatostatin antagonists and is for illustrative purposes to demonstrate the principles of SAR. nih.govresearchgate.net
The insights gained from SAR studies guide the rational design and synthesis of novel analogs with improved efficacy, selectivity, and pharmacokinetic properties. The goal of analog design is to systematically explore the chemical space around a lead compound to identify derivatives with a superior therapeutic profile.
One common strategy in analog design is the bioisosteric replacement of aromatic amino acids like phenylalanine or tyrosine with pyridylalanine. This modification can lead to enhanced aqueous solubility and improved metabolic stability without compromising biological activity. For example, in the development of glucagon (B607659) analogues, the incorporation of 3-pyridylalanine and 4-pyridylalanine was shown to enhance aqueous solubility and stability at neutral pH while maintaining the desired biological properties. nih.govacs.org This is a significant advancement, as the poor biophysical properties of native glucagon complicate its medicinal use. nih.gov
The synthesis of these analogs often involves the use of protected amino acid building blocks, such as this compound. The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled and sequential assembly of peptides and other complex molecules. The general synthetic approach involves standard solid-phase or solution-phase peptide synthesis techniques, where the Boc-protected pyridylalanine is incorporated at the desired position in the sequence.
Further synthetic exploration may involve the introduction of various substituents onto the pyridine ring to probe for additional interactions with the biological target. For instance, if SAR studies indicate that a hydrogen bond donor is favorable at a certain position, analogs with hydroxyl or amino groups on the pyridine ring can be synthesized and evaluated. This iterative process of design, synthesis, and biological testing is central to optimizing the efficacy of a drug candidate.
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Analysis of Pyridylalanine-Containing Constructs (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental to the characterization of Boc-3-(4-pyridyl)-DL-alanine and peptides incorporating this amino acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools for confirming the structure, purity, and conformational features of these molecules. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are routinely used to verify the successful synthesis and purity of this compound and its peptide derivatives. nih.gov The characteristic signals of the tert-butoxycarbonyl (Boc) protecting group, the pyridyl ring, and the alanine (B10760859) backbone provide a unique fingerprint of the molecule. In peptide constructs, two-dimensional NMR techniques like COSY and TOCSY are employed to assign all proton resonances, even in cases of signal overlap. nih.govbookpi.org
Illustrative ¹H NMR Spectral Data for this compound Moiety:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Boc (9H) | ~1.4 | Singlet |
| α-H | ~4.3-4.5 | Multiplet |
| β-CH₂ | ~3.0-3.3 | Multiplet |
| Pyridyl-H (ortho to N) | ~8.5 | Doublet |
| Pyridyl-H (meta to N) | ~7.2 | Doublet |
Illustrative ¹³C NMR Spectral Data for this compound Moiety:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Boc C(CH₃)₃ | ~28 |
| Boc C (CH₃)₃ | ~80 |
| α-C | ~55 |
| β-C | ~38 |
| Pyridyl-C (ortho to N) | ~150 |
| Pyridyl-C (meta to N) | ~124 |
| Pyridyl-C (para to N) | ~140 |
| C=O (Boc) | ~155 |
| C=O (acid) | ~175 |
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of this compound and for sequencing peptides containing this residue. researchgate.net Electrospray ionization (ESI) is a common technique for analyzing these compounds. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. A characteristic fragmentation of the Boc group is the loss of isobutylene (B52900) (56 Da) or the entire Boc group (101 Da). nih.govcmjpublishers.com
Typical Mass Spectrometry Fragmentation of Boc-Protected Amines:
| Precursor Ion | Fragmentation Pathway | Resulting Ion |
|---|---|---|
| [M+H]⁺ | Loss of isobutylene (C₄H₈) | [M+H - 56]⁺ |
| [M+H]⁺ | Loss of tert-butoxycarbonyl group (C₅H₉O₂) | [M+H - 101]⁺ |
| [M+H]⁺ | Loss of CO₂ from the de-isobutylene ion | [M+H - 56 - 44]⁺ |
Computational Chemistry Approaches for this compound Systems
Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of the molecular properties and interactions of this compound. These in silico methods allow for the exploration of phenomena that can be challenging to observe experimentally. mdpi.com
Molecular Docking: This computational technique is employed to predict the preferred orientation of this compound or peptides containing it when binding to a receptor or enzyme active site. nih.govnih.gov The pyridine (B92270) ring can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition. Docking studies can help identify key interactions and predict the binding affinity of the molecule to its biological target. bonvinlab.org For instance, a study on 3-Amino-4-(Boc-amino) pyridine demonstrated its potential as a drug candidate through molecular docking, achieving a binding energy of -5.25 Kcal/mol with its target protein. nih.gov
Illustrative Molecular Docking Results for a Pyridyl-Containing Ligand:
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| Kinase X | This compound derivative | -8.5 | H-bond with backbone carbonyl, π-π stacking with aromatic residue |
| Protease Y | Peptide with 4-pyridylalanine | -7.9 | H-bond with catalytic dyad, hydrophobic interactions |
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound systems over time. mdpi.comrsc.org These simulations can reveal conformational changes, the stability of ligand-protein complexes, and the influence of the solvent environment. For peptides containing 4-pyridylalanine, MD simulations can explore their folding and self-assembly processes. nih.govnih.gov
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. uni.lu It is particularly useful for elucidating reaction mechanisms, calculating spectroscopic properties, and determining the stability of different molecular conformations. For reactions involving the pyridyl group, DFT can model the transition states and intermediates to understand the reaction pathway and kinetics. semanticscholar.org
The pyridine ring of 4-pyridylalanine has a pKa of approximately 5.5. This means that its protonation state can change depending on the pH of the local environment. Computational methods are used to predict the pKa of the pyridine ring within a peptide or a protein binding pocket. yale.edu The protonation state is critical as it affects the charge of the molecule and its ability to form hydrogen bonds and electrostatic interactions, which in turn influences its biological activity.
Factors Influencing the pKa of the Pyridine Ring:
| Factor | Effect on pKa | Rationale |
|---|---|---|
| Proximity to a negative charge | Increase | Stabilization of the protonated (positive) form |
| Proximity to a positive charge | Decrease | Destabilization of the protonated form |
| Hydrophobic environment | Decrease | Destabilization of the charged, protonated form |
| Hydrogen bond donor | Increase | Stabilization of the lone pair on the nitrogen |
Future Directions and Emerging Research Avenues
Expanding Synthetic Methodologies for Novel Pyridylalanine Derivatives
The future of drug discovery relies on the ability to generate vast libraries of structurally diverse molecules. For pyridylalanine derivatives, this necessitates the development of more efficient and versatile synthetic strategies. Current research is focused on moving beyond traditional methods to embrace innovative techniques that allow for greater molecular complexity.
Advanced approaches such as asymmetric synthesis are crucial for producing enantiomerically pure forms of pyridylalanine derivatives, which is critical as different stereoisomers can exhibit vastly different biological activities. nbinno.comacs.org Furthermore, late-stage functionalization (LSF) is emerging as a powerful strategy. nih.govunimi.it LSF allows for the modification of complex molecules, like peptides containing a pyridylalanine core, at a late point in the synthesis. This avoids the need for lengthy de novo synthesis for each new analog and enables the rapid creation of diverse compound libraries from a common intermediate. nih.govrsc.org Palladium-catalyzed C(sp3)–H activation is one such LSF technique being explored for peptide modification. rsc.org These methods, especially when amenable to high-throughput experimentation (HTE), can significantly accelerate the discovery of novel aryl alanine-containing macrocyclic peptides that would be otherwise difficult to access. nih.govrsc.org
Table 1: Comparison of Synthetic Methodologies for Pyridylalanine Derivatives
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid support. | Well-established, automatable. | Requires synthesis of the entire sequence for each new analog; can be time-consuming for large libraries. nih.gov |
| Asymmetric Synthesis | Methods that produce a specific stereoisomer of a molecule. | Crucial for creating enantiomerically pure compounds with distinct biological activities. nbinno.comacs.org | Can require specialized catalysts and conditions. acs.org |
| Late-Stage Functionalization (LSF) | Modification of a complex molecule at a late stage of synthesis. | Enables rapid diversification from a common intermediate; efficient for creating libraries. nih.govunimi.it | Can be unselective for pyridine (B92270) rings in complex molecules, requiring specific strategies to ensure desired outcomes. unimi.it |
| High-Throughput Experimentation (HTE) | Miniaturized, parallel experimentation to rapidly screen reactions and conditions. | Accelerates optimization and discovery of new synthetic routes. rsc.org | Requires specialized equipment and informatics for data analysis. |
Novel Applications in Chemical Biology Probes and Diagnostics
The distinct chemical properties of the pyridine ring within the pyridylalanine scaffold make it an attractive component for the development of sophisticated chemical biology tools. The nitrogen atom in the pyridine ring can participate in hydrogen bonding or metal coordination, opening avenues for creating peptide-based catalysts or diagnostic agents. nbinno.com
Researchers are exploring the use of pyridylalanine derivatives to create novel fluorescent probes for studying protein binding and folding. nih.gov By incorporating pyridylalanine into a peptide, its fluorescence can act as a reporter on its local environment, changing in response to interactions with other biomolecules. nih.gov This allows for the precise measurement of binding affinities and dynamics. Beyond fluorescence, the incorporation of specific isotopes could enable the use of pyridylalanine derivatives as contrast agents in advanced imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), allowing for non-invasive visualization of biological processes in vivo.
Table 2: Potential Applications of Pyridylalanine Derivatives in Bioprobes and Diagnostics
| Application Area | Principle of Operation | Potential Use Case |
|---|---|---|
| Fluorescent Probes | The pyridine ring's local environment affects its fluorescence properties. | Studying protein-peptide interactions, monitoring enzyme activity, and high-throughput screening assays. nih.govnih.gov |
| PET/SPECT Imaging Agents | Incorporation of a positron-emitting (e.g., ¹⁸F) or gamma-emitting isotope. | Visualizing receptor density in the brain, tracking drug distribution, and cancer diagnostics. |
| Metal Ion Sensors | The pyridine nitrogen can act as a chelator for specific metal ions. | Detecting metal ion concentrations in cellular environments or biological fluids. nbinno.com |
| pH-Sensitive Probes | The basicity of the pyridine nitrogen allows it to be protonated at different pH levels, altering its properties. | Mapping pH gradients within cells or tissues, which can be relevant in cancer or inflammation studies. |
Development of Advanced Therapeutic Modalities Utilizing Pyridylalanine Scaffolds
The structural rigidity and unique electronic properties of the pyridine ring make the pyridylalanine scaffold an excellent component for designing next-generation therapeutics. nih.gov Its incorporation into peptides can enhance stability against enzymatic degradation, improve bioavailability, and increase target affinity. nbinno.com These "unnatural" peptides often exhibit improved therapeutic capabilities compared to their natural counterparts. rsc.org
One of the most promising areas is the development of peptidomimetics, which are small molecules that mimic the structure and function of peptides. nih.govbenthamscience.com Pyridine scaffolds can be used to create rigid structures that present key functional groups in a precise orientation, mimicking the bioactive conformation of a natural peptide. nih.govfigshare.com This approach has been used to design potent modulators of biological targets, such as dopamine (B1211576) receptors. nih.govscilit.com Furthermore, pyridylalanine derivatives are being investigated as key components in inhibitors for enzymes like FMS-like tyrosine receptor kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov The pyridine moiety plays a crucial role in the molecule's ability to bind to the target and exert its therapeutic effect. nih.govnih.gov
Table 3: Therapeutic Areas Investigating Pyridylalanine Scaffolds
| Therapeutic Area | Rationale for Use | Example Target/Application |
|---|---|---|
| Oncology | As a scaffold for kinase inhibitors and to improve the properties of anticancer peptides. | FLT3 inhibitors for acute myeloid leukemia, EGFR inhibitors. nih.govnih.gov |
| Neurological Disorders | To create peptidomimetics that can cross the blood-brain barrier and interact with CNS targets. chemimpex.com | Dopamine receptor modulators, potential treatments for neurodegenerative diseases. nih.gov |
| Infectious Diseases | Incorporation into antimicrobial peptides to increase potency and stability. | Development of novel antibiotics with reduced susceptibility to resistance. cofc.edu |
| Metabolic Disorders | Designing stable peptide analogs for hormone receptors. | GLP-1 receptor agonists with improved pharmacokinetic profiles. |
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The discovery of new drug leads is increasingly reliant on the synthesis and screening of large, diverse collections of compounds. crsubscription.com Boc-3-(4-pyridyl)-DL-alanine is an ideal building block for these modern drug discovery platforms. nih.gov Its chemical properties make it suitable for incorporation into combinatorial libraries, where a set of starting materials are systematically combined to generate a large number of final products. nih.govyoutube.com
Solid-phase synthesis, a cornerstone of combinatorial chemistry, is particularly well-suited for building peptides and other molecules using Boc-protected amino acids. crsubscription.comsigmaaldrich.com By using this compound as one of the building blocks, researchers can generate vast libraries of compounds, each containing the unique pyridylalanine motif. nih.gov These libraries can then be subjected to high-throughput screening (HTS) to rapidly identify "hits"—compounds that show activity against a specific biological target. nih.gov Advanced techniques, such as encoded library technology, where each compound is associated with a chemical "tag" that records its synthetic history, can further accelerate the identification of potent inhibitors from these large collections. researchgate.net
Table 4: Role of Pyridylalanine in Modern Lead Discovery Platforms
| Platform | Integration of Pyridylalanine | Outcome |
|---|---|---|
| Combinatorial Chemistry | Used as a versatile building block in the synthesis of large compound libraries. nih.gov | Generation of thousands to millions of structurally related pyridylalanine-containing compounds for screening. |
| Solid-Phase Synthesis | The Boc protecting group is ideal for stepwise synthesis on a solid support. crsubscription.comsigmaaldrich.com | Efficient and automatable production of peptide and small molecule libraries. |
| High-Throughput Screening (HTS) | Libraries containing pyridylalanine derivatives are screened against biological targets. nih.gov | Rapid identification of initial "hit" compounds with desired biological activity. |
| Encoded Library Technology (e.g., DEL) | Incorporated into DNA-encoded libraries, allowing for the screening of massive numbers of compounds simultaneously. | Efficient discovery of potent and selective binders to protein targets from extremely large and diverse libraries. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Boc-3-(4-pyridyl)-DL-alanine, and how do they ensure stereochemical control?
- Methodology : The compound is synthesized via diethyl acetamidomalonate condensation with aryl halides, followed by partial hydrolysis and decarboxylation . Protecting group strategies (e.g., Boc) are critical to prevent racemization during peptide coupling. Catalogs like Kanto Reagents specify purity (>97% via HLC) and storage conditions (0–6°C) to maintain stability .
- Key Considerations : Monitor reaction intermediates using thin-layer chromatography (TLC) and confirm final product stereochemistry via chiral HPLC or polarimetry.
Q. What analytical techniques are optimal for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm Boc-group integrity and pyridyl substitution .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Reverse-phase HPLC with UV detection (254 nm) for purity assessment (>97% as per catalog specifications) .
Q. How should this compound be stored to ensure long-term stability?
- Storage Guidelines : Store at 0–6°C in airtight, light-resistant containers to prevent Boc-group deprotection and pyridyl oxidation. Desiccants are recommended to avoid hydrolysis .
Advanced Research Questions
Q. Why does the 4-pyridyl group in this compound exhibit higher bioactivity compared to 3-pyridyl analogs in enzyme inhibition studies?
- Structural Insights : Computational studies (DFT-D3) show the 4-pyridyl group stabilizes enzyme-ligand interactions by 22 kJ/mol compared to 3-pyridyl in nicotinamide phosphoribosyltransferase inhibitors. This aligns with experimental IC₅₀ differences .
- Methodological Approach : Use active-site models (e.g., Arg-196, Asp-219) for docking simulations. Pair with QM/MM calculations to resolve discrepancies between experimental activity and computational stabilization energies .
Q. How can this compound be integrated into peptide chains to study pyridyl-mediated interactions?
- Synthetic Strategy :
Deprotect the Boc group using TFA/DCM (1:1 v/v).
Incorporate into peptides via solid-phase synthesis (Fmoc/t-Bu strategy).
Use pyridyl-specific probes (e.g., fluorescence quenching) to monitor interactions .
- Application Example : Study pyridyl’s role in metal chelation (Cu²⁺, Zn²⁺) using circular dichroism (CD) or isothermal titration calorimetry (ITC) .
Q. What computational frameworks explain contradictory data between 4-pyridyl and 3-pyridyl derivative activities?
- Resolution : Extended conformational sampling with QM/MM hybrid methods can account for entropy changes and solvation effects not captured by static DFT models. For example, 4-pyridyl’s orientation in the active site may favor hydrogen bonding with Asp-219, while 3-pyridyl adopts suboptimal geometries .
Q. How does this compound perform in self-assembled crystalline networks for material science applications?
- Experimental Design :
- Prepare biphasic solutions (water-ethanol) to grow truss-like DL-alanine crystalline networks.
- Characterize mechanical properties (e.g., piezoelectricity) via atomic force microscopy (AFM) and X-ray diffraction (XRD) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
